molecular formula C6H5F3N2OS B13737083 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one

2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one

Cat. No.: B13737083
M. Wt: 210.18 g/mol
InChI Key: GYWDPWZGUGQDLO-UHFFFAOYSA-N
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Description

2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with methyl, sulfanyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the sulfanyl group.

    5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the methyl group.

    2-methyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can significantly influence its chemical properties, such as lipophilicity and electron-withdrawing effects, making it unique compared to similar compounds.

Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5F3N2OS/c1-2-10-4(6(7,8)9)3(13)5(12)11-2/h13H,1H3,(H,10,11,12)

InChI Key

GYWDPWZGUGQDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)S)C(F)(F)F

Origin of Product

United States

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